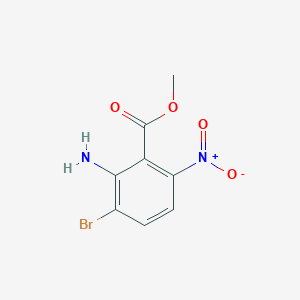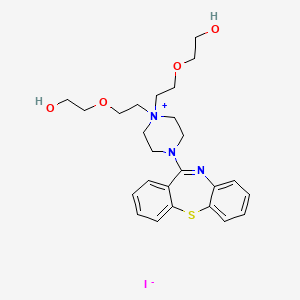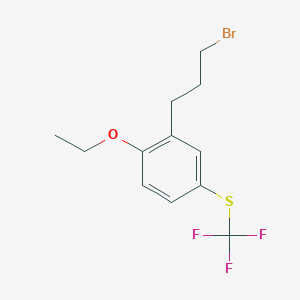
1-(3-Bromopropyl)-2-ethoxy-5-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-ethoxy-5-(trifluoromethylthio)benzene is an organic compound characterized by the presence of bromine, ethoxy, and trifluoromethylthio groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-ethoxy-5-(trifluoromethylthio)benzene typically involves the bromination of a suitable precursor, followed by the introduction of ethoxy and trifluoromethylthio groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of automated systems and advanced purification techniques is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromopropyl)-2-ethoxy-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding alcohols or thiols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium tert-butoxide in DMSO.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated or arylated derivatives, while oxidation reactions produce sulfoxides or sulfones.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-ethoxy-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-2-ethoxy-5-(trifluoromethylthio)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, ethoxy, and trifluoromethylthio groups allows the compound to form strong interactions with these targets, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
- 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene
- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
- 1-Bromo-3-phenylpropane
Comparison: 1-(3-Bromopropyl)-2-ethoxy-5-(trifluoromethylthio)benzene is unique due to the presence of both ethoxy and trifluoromethylthio groups, which impart distinct chemical properties compared to similar compounds
Propriétés
Formule moléculaire |
C12H14BrF3OS |
|---|---|
Poids moléculaire |
343.20 g/mol |
Nom IUPAC |
2-(3-bromopropyl)-1-ethoxy-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14BrF3OS/c1-2-17-11-6-5-10(18-12(14,15)16)8-9(11)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
QQHWUSRUCPMRRA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)SC(F)(F)F)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


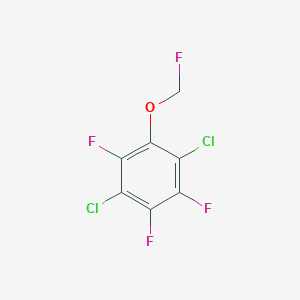
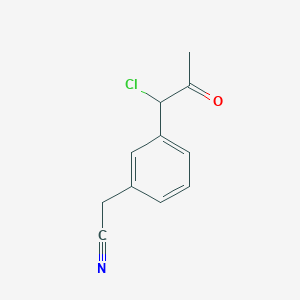


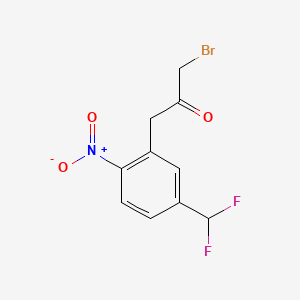
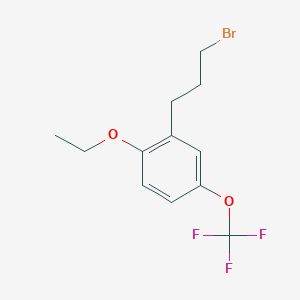

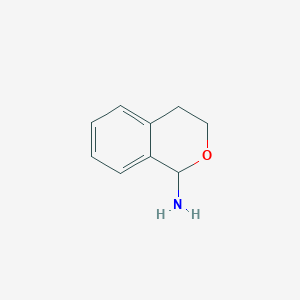
![[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062595.png)

